molecular formula C12H20O4 B13774286 Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- CAS No. 64011-76-3

Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)-

Cat. No.: B13774286
CAS No.: 64011-76-3
M. Wt: 228.28 g/mol
InChI Key: OJDSRYHETADDNR-AOOOYVTPSA-N
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Description

Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is an organic compound with a cyclobutane ring structure substituted with two carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- typically involves the photodimerization of trans-cinnamic acid derivatives. This process can be carried out under UV irradiation, leading to the formation of the cyclobutane ring. The esterification of the resulting cyclobutane-1,2-dicarboxylic acid with isopropanol in the presence of an acid catalyst yields the diisopropyl ester .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic approaches such as the photodimerization of trans-cinnamic acid followed by esterification. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Cyclobutane-1,2-dicarboxylic acid.

    Reduction: Cyclobutane-1,2-dimethanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications, depending on the specific reaction conditions and target molecules. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutane-1,2-dicarboxylic acid, trans-
  • Cyclobutane-1,2-dicarboxylic acid, cis-
  • Cyclobutane-1,1-dicarboxylic acid

Uniqueness

Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer and other cyclobutane derivatives .

Properties

CAS No.

64011-76-3

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dipropan-2-yl (1S,2R)-cyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C12H20O4/c1-7(2)15-11(13)9-5-6-10(9)12(14)16-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+

InChI Key

OJDSRYHETADDNR-AOOOYVTPSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H]1CC[C@@H]1C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1CCC1C(=O)OC(C)C

Origin of Product

United States

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